4-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[3,4-b]morpholine-2-carboxylic acid, Mixture of diastereomers 4-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[3,4-b]morpholine-2-carboxylic acid, Mixture of diastereomers
Brand Name: Vulcanchem
CAS No.: 2385746-45-0
VCID: VC11603182
InChI: InChI=1S/C12H19NO6/c1-12(2,3)19-11(16)13-4-8(10(14)15)18-9-6-17-5-7(9)13/h7-9H,4-6H2,1-3H3,(H,14,15)
SMILES:
Molecular Formula: C12H19NO6
Molecular Weight: 273.28 g/mol

4-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[3,4-b]morpholine-2-carboxylic acid, Mixture of diastereomers

CAS No.: 2385746-45-0

Cat. No.: VC11603182

Molecular Formula: C12H19NO6

Molecular Weight: 273.28 g/mol

* For research use only. Not for human or veterinary use.

4-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[3,4-b]morpholine-2-carboxylic acid, Mixture of diastereomers - 2385746-45-0

Specification

CAS No. 2385746-45-0
Molecular Formula C12H19NO6
Molecular Weight 273.28 g/mol
IUPAC Name 4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]oxazine-2-carboxylic acid
Standard InChI InChI=1S/C12H19NO6/c1-12(2,3)19-11(16)13-4-8(10(14)15)18-9-6-17-5-7(9)13/h7-9H,4-6H2,1-3H3,(H,14,15)
Standard InChI Key IUZQDJIWGFRUJE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(OC2C1COC2)C(=O)O

Introduction

4-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[3,4-b]morpholine-2-carboxylic acid, a mixture of diastereomers, is a compound of interest in organic synthesis and pharmaceutical chemistry. Its structure features a morpholine-fused bicyclic framework with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group. This compound is often used as an intermediate in stereoselective synthesis and drug development.

Structural Characteristics

The compound exhibits a bicyclic morpholine framework fused with a tetrahydrofuran ring. The Boc group provides stability to the amine functionality during reactions. The carboxylic acid group contributes to its acidic nature and reactivity in coupling reactions.

Table 1: Structural Data

PropertyDescription
Boc GroupProtects the nitrogen atom in the morpholine
Bicyclic FrameworkHexahydro-furo[3,4-b]morpholine
Functional GroupsTert-butoxycarbonyl (Boc), carboxylic acid

Diastereomers

The compound exists as a mixture of diastereomers due to the presence of multiple chiral centers within its bicyclic structure. Diastereomers differ in their spatial arrangement but not in connectivity, impacting their physical and chemical properties.

Applications

  • Intermediate in Synthesis:

    • Used in stereoselective synthesis of complex molecules.

    • Precursor for morpholinone derivatives in pharmaceutical research .

  • Pharmaceutical Relevance:

    • Potential applications in drug discovery due to its rigid and functionalized structure.

    • Morpholine derivatives are known for their biological activity .

Synthesis Pathways

The synthesis typically involves:

  • Cyclization reactions to form the hexahydro-furo[3,4-b]morpholine core.

  • Protection of the amine group using tert-butyl dicarbonate (Boc2O).

  • Purification to separate diastereomeric mixtures.

Safety and Handling

While specific safety data is unavailable for this compound, general precautions for Boc-protected amino acids include:

  • Avoiding exposure to moisture and heat.

  • Using personal protective equipment (PPE) during handling.

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